molecular formula C13H15NO2 B2611514 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide CAS No. 1795702-32-7

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide

Cat. No. B2611514
CAS RN: 1795702-32-7
M. Wt: 217.268
InChI Key: HOJCZDGHZHPNJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide” is complex, involving a benzofuran ring, a cyclopropane ring, and a carboxamide group. Benzofuran is a heterocyclic compound, and its unique structural features make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, a nickel-catalyzed intramolecular nucleophilic addition reaction of aryl halides to aryl ketones can provide benzofuran derivatives in moderate yields . Additionally, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .

Scientific Research Applications

Anticancer Research

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide has shown promise in anticancer research. Benzofuran derivatives, in general, are known for their potent anticancer activities. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . The specific mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.

Antiviral Applications

This compound has potential antiviral properties, particularly against viruses like hepatitis C. Benzofuran derivatives have been identified as effective inhibitors of viral replication. The unique structure of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide allows it to interfere with viral enzymes and proteins, thereby preventing the virus from multiplying .

Antibacterial Research

In the field of antibacterial research, N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide has been studied for its ability to combat bacterial infections. Benzofuran derivatives are known to exhibit significant antibacterial activity against a range of bacterial strains. This makes them potential candidates for developing new antibiotics, especially in the face of rising antibiotic resistance .

Antioxidant Studies

The antioxidant properties of benzofuran derivatives, including N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide, are well-documented. These compounds can neutralize free radicals, thereby protecting cells from oxidative stress and damage. This application is particularly relevant in the context of diseases where oxidative stress plays a key role, such as neurodegenerative diseases and cardiovascular disorders .

Immunosuppressive Agents

Research has also explored the use of this compound as an immunosuppressive agent. Immunosuppressants are crucial in preventing the rejection of transplanted organs and in treating autoimmune diseases. N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide has shown potential in modulating the immune response, making it a candidate for further development in this area .

Neuroprotective Research

The neuroprotective effects of benzofuran derivatives have been a subject of interest, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. These compounds can protect neurons from damage and death, potentially slowing the progression of these diseases. N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide, with its unique structure, may offer similar neuroprotective benefits .

These applications highlight the versatility and potential of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide in various fields of scientific research. Each application area offers a promising avenue for further exploration and development.

If you have any specific questions or need more detailed information on any of these applications, feel free to ask!

RSC Advances Elsevier Pure

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . Future research could focus on exploring the therapeutic potential of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide” and similar compounds, as well as developing new synthetic methodologies for these compounds .

Mechanism of Action

Target of Action

The primary targets of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide Benzofuran compounds, which are a class of compounds that include n-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

The specific mode of action of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide It is known that benzofuran compounds can interact with their targets to induce various biological effects .

Biochemical Pathways

The specific biochemical pathways affected by N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide Benzofuran compounds have been shown to affect various biological pathways, leading to their diverse pharmacological activities .

Result of Action

The specific molecular and cellular effects of N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c15-13(9-5-6-9)14-7-10-8-16-12-4-2-1-3-11(10)12/h1-4,9-10H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJCZDGHZHPNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]cyclopropanecarboxamide

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